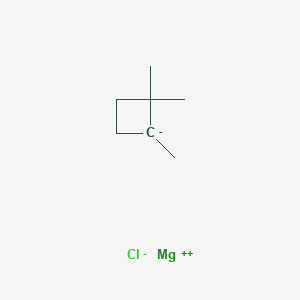
magnesium;1,1,2-trimethylcyclobutane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1,1,2-trimethylcyclobutane;chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 1,1,2-trimethylcyclobutane ring and a chloride ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;1,1,2-trimethylcyclobutane;chloride can be synthesized through the reaction of 1,1,2-trimethylcyclobutane with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows: [ \text{1,1,2-trimethylcyclobutane} + \text{Mg} \rightarrow \text{this compound} ] The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is typically conducted at controlled temperatures to optimize yield and minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1,1,2-trimethylcyclobutane;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Electrophiles: Various electrophiles can be used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Organic Compounds: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Applications De Recherche Scientifique
Magnesium;1,1,2-trimethylcyclobutane;chloride has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst in various organic reactions.
Mécanisme D'action
The compound exerts its effects through the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;1,1-dimethylcyclobutane;chloride
- Magnesium;1,2-dimethylcyclobutane;chloride
- Magnesium;1,1,2-trimethylcyclopentane;chloride
Uniqueness
Magnesium;1,1,2-trimethylcyclobutane;chloride is unique due to its specific ring structure and the presence of three methyl groups, which influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction pathway is required.
Propriétés
Numéro CAS |
820222-35-3 |
|---|---|
Formule moléculaire |
C7H13ClMg |
Poids moléculaire |
156.93 g/mol |
Nom IUPAC |
magnesium;1,1,2-trimethylcyclobutane;chloride |
InChI |
InChI=1S/C7H13.ClH.Mg/c1-6-4-5-7(6,2)3;;/h4-5H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OHMVRHUUKAWBJG-UHFFFAOYSA-M |
SMILES canonique |
C[C-]1CCC1(C)C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
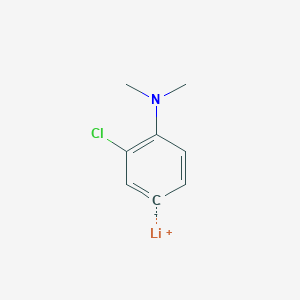

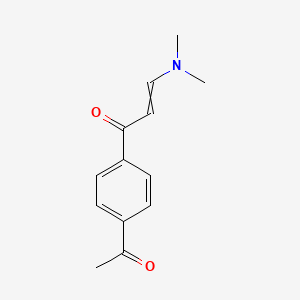
![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)
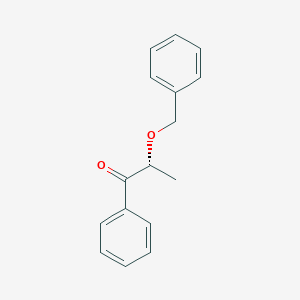
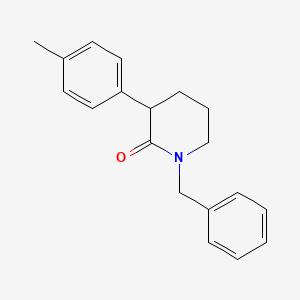
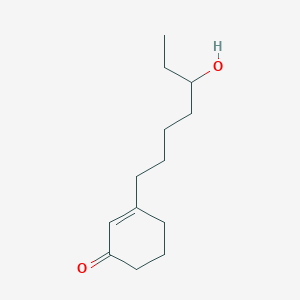
![Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol](/img/structure/B14220503.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)
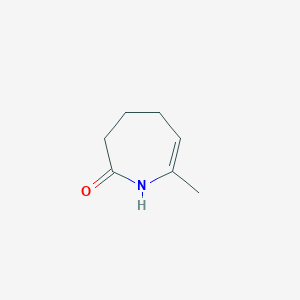
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-](/img/structure/B14220515.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
